Ethanone, 1-(1-methylcyclopentyl)-

Description

BenchChem offers high-quality Ethanone, 1-(1-methylcyclopentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(1-methylcyclopentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

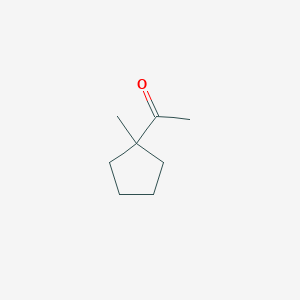

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclopentyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVVPVWGXABHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339700 | |

| Record name | Ethanone, 1-(1-methylcyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13388-93-7 | |

| Record name | Ethanone, 1-(1-methylcyclopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Cyclic Ketones in Organic Synthesis and Reaction Mechanism Studies

Cyclic ketones are fundamental building blocks in organic chemistry, valued for their versatility and reactivity. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. numberanalytics.comnumberanalytics.com The cyclopentane (B165970) ring, in particular, is a structural motif frequently encountered in natural products and medicinally important compounds. ingentaconnect.comresearchgate.net Consequently, the development of methods for the stereocontrolled synthesis of highly substituted cyclopentanes is a significant focus of modern synthetic chemistry. ingentaconnect.combenthamdirect.com

The rigid framework of cyclic ketones provides a clear conformational bias, which is invaluable for studying reaction mechanisms. This conformational rigidity allows for a more precise analysis of stereochemical outcomes and the influence of substituents on reactivity. Furthermore, the carbonyl group in ketones is highly reactive towards nucleophiles and can participate in a variety of chemical transformations such as reductions, oxidations, and condensation reactions, making them versatile precursors for more complex structures. numberanalytics.com The study of cyclic ketones, including sterically congested variants like ethanone, 1-(1-methylcyclopentyl)-, contributes to a deeper understanding of both steric and electronic effects in chemical reactions. nih.gov

Historical Development and Evolution of Synthetic Approaches to Substituted Cyclopentyl Ketones

The synthesis of five-membered carbocyclic rings, such as cyclopentanones, has been a long-standing challenge and area of innovation in organic chemistry. researchgate.net Historically, intramolecular cyclization reactions have been a cornerstone for constructing these rings.

A classic and enduring method is the Dieckmann condensation, an intramolecular reaction of diesters in the presence of a base to form a β-keto ester, which can then be converted to a cyclic ketone. organicreactions.orgpw.livewikipedia.org This reaction is particularly effective for forming stable five- and six-membered rings. wikipedia.org For example, the cyclization of an adipic ester using a base like sodium ethoxide yields a five-membered β-keto ester, which upon hydrolysis and decarboxylation, produces cyclopentanone (B42830). organicchemistrytutor.com

Another foundational approach is intramolecular Friedel-Crafts acylation, where an aromatic ring is acylated by a tethered acyl group, often an acyl chloride or carboxylic acid, in the presence of a strong acid catalyst. researchgate.netmasterorganicchemistry.com This method is highly effective for creating fused ring systems containing a ketone. masterorganicchemistry.com

Over time, synthetic strategies have evolved to offer greater control and efficiency. Modern methods often employ transition metal catalysis to achieve transformations that were previously difficult. For instance, rhodium-catalyzed intramolecular hydroacylation and other metal-catalyzed cycloadditions have emerged as powerful tools for constructing cyclopentanone and cyclopentenone rings. organic-chemistry.orgnih.gov The development of catalytic enantioselective methods has been a major advance, allowing for the synthesis of chiral substituted cyclopentanones with high stereocontrol. nih.govacs.org These newer methods often provide access to complex cyclopentanoid structures from simple starting materials in fewer steps and with higher selectivity. nih.govacs.org The synthesis of α,α-disubstituted cyclopentanones, a class to which ethanone, 1-(1-methylcyclopentyl)- belongs, has benefited from these advancements, with methods like N-heterocyclic carbene (NHC) catalyzed intramolecular aldol (B89426) reactions providing routes to these challenging quaternary carbon centers. nih.gov

Current Research Landscape and Emerging Trends for Ethanone, 1 1 Methylcyclopentyl

Current research involving ethanone, 1-(1-methylcyclopentyl)- and structurally similar cyclic ketones is often directed towards their application as versatile intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The cyclopentane (B165970) framework is now increasingly regarded as a privileged scaffold in drug discovery, driving the development of new synthetic methods to access novel and stereochemically complex cyclopentanoid molecules. ingentaconnect.comresearchgate.netbenthamdirect.com

One emerging trend is the use of substituted cyclopentanes as core structures for developing new therapeutic agents. For example, 1,2-disubstituted cyclopentane derivatives have been synthesized and evaluated as potent potentiators for AMPA receptors, which are targets for neurological drugs. nih.gov Although this specific research did not use ethanone, 1-(1-methylcyclopentyl)-, it highlights the pharmaceutical relevance of the substituted cyclopentane motif. The unique three-dimensional structure of these compounds is seen as an advantage in drug design. mdpi.com

Furthermore, cyclic ketones are being explored as key starting materials in novel catalytic reactions. The activation of otherwise inert C-C bonds in simple cyclopentanones is a frontier in synthetic chemistry, with new rhodium-catalyzed methods allowing for the transformation of cyclopentanones into more functionalized and valuable scaffolds like α-tetralones. nih.gov

While specific, large-scale research programs focusing exclusively on ethanone, 1-(1-methylcyclopentyl)- are not prominent in publicly available literature, its structural motifs appear in patent literature related to various chemical fields. For instance, related structures like (1-methylcyclopentyl)acetyl chloride are documented in patent databases, suggesting their utility as building blocks in proprietary synthetic sequences. nih.gov The related compound, cyclopentyl methyl ketone, is noted for its use as a ligand in Suzuki coupling reactions, indicating a potential application area for similar structures in catalysis. chemicalbook.com The continuous development of synthetic methodologies for creating and modifying complex cyclic systems ensures that compounds like ethanone, 1-(1-methylcyclopentyl)- will remain relevant as chemists explore new chemical space for various applications.

Data Tables

Table 1: Properties of Ethanone, 1-(1-methylcyclopentyl)-

| Property | Value |

| IUPAC Name | 1-(1-methylcyclopentyl)ethanone nih.gov |

| Synonyms | 1-Acetyl-1-methylcyclopentane, 1-(1-Methyl-cyclopentyl)-ethanone nih.govchemicalbook.com |

| CAS Number | 13388-93-7 nih.govchemicalbook.com |

| Molecular Formula | C₈H₁₄O nih.govchemicalbook.com |

| Molecular Weight | 126.20 g/mol nih.gov |

| InChI Key | WUVVPVWGXABHFP-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC(=O)C1(CCCC1)C nih.gov |

Advanced Synthetic Routes to Ethanone, 1-(1-methylcyclopentyl)-

The synthesis of ketones, fundamental building blocks in organic chemistry, has been the subject of extensive research, leading to the development of sophisticated and efficient methodologies. This article focuses on the advanced synthetic strategies for a specific ketone, Ethanone, 1-(1-methylcyclopentyl)-, a compound with a unique structural motif featuring a quaternary carbon center. The discussion will delve into direct functionalization and carbonylation techniques, as well as pathways involving ring manipulation and rearrangement.

Elucidation of Reaction Mechanisms and Stereochemical Control in Transformations

Mechanistic Studies of Carbonyl Group Reductions and Oxidations

Carbonyl Group Reductions: The carbonyl group of Ethanone, 1-(1-methylcyclopentyl)- can be completely reduced to a methylene (B1212753) group (CH₂) to form 1-ethyl-1-methylcyclopentane (B43308) using classical reduction methods.

Wolff-Kishner Reduction: Under basic conditions, the ketone is converted to a hydrazone intermediate by reaction with hydrazine (B178648). Subsequent deprotonation by a strong base (like potassium hydroxide) and elimination of nitrogen gas yields the alkane. This method is suitable for substrates that are sensitive to acidic conditions.

Clemmensen Reduction: In a strongly acidic medium, treatment with zinc amalgam and concentrated hydrochloric acid reduces the ketone to the corresponding alkane. The exact mechanism is debated but is thought to involve intermediates on the surface of the zinc.

Carbonyl Group Oxidations: The oxidation of ketones often requires cleavage of a carbon-carbon bond adjacent to the carbonyl. The Baeyer-Villiger oxidation is a prominent example, converting ketones to esters. wikipedia.orgrsc.org

In the case of Ethanone, 1-(1-methylcyclopentyl)-, a peroxyacid (such as m-CPBA) is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgyoutube.com The reaction proceeds through a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgrsc.org The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. organic-chemistry.orgadichemistry.com The established order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this ketone, the two groups are the 1-methylcyclopentyl group (tertiary) and the methyl group (primary). Due to its higher migratory aptitude, the tertiary 1-methylcyclopentyl group preferentially migrates. The stereochemistry of the migrating group is fully retained during this process. wikipedia.orgorganicchemistrytutor.com The final product is 1-methylcyclopentyl acetate (B1210297).

| Reaction | Reagents | Intermediate | Product |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Hydrazone | 1-Ethyl-1-methylcyclopentane |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Organozinc species | 1-Ethyl-1-methylcyclopentane |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Criegee Intermediate | 1-Methylcyclopentyl acetate |

Understanding Enolization: Kinetics, Thermodynamics, and Regioselectivity

Enolization is the process of forming an enol or an enolate, a crucial step for many reactions at the α-carbon. For Ethanone, 1-(1-methylcyclopentyl)-, the α-carbon within the cyclopentyl ring is a quaternary center and has no protons to be removed. Therefore, enolization can only occur by deprotonation of the α-hydrogens on the methyl group.

This structural feature means there is no issue of regioselectivity, which would typically involve a choice between forming a kinetic or thermodynamic enolate at different positions. jove.com Here, only one enolate can be formed.

Kinetic and Thermodynamic Control: While there is no regiochemical choice, the conditions for enolate formation can still be considered under kinetic versus thermodynamic paradigms. Kinetic control, which favors the fastest-formed product, is achieved using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. Thermodynamic control, favoring the most stable product, uses a weaker base at higher temperatures, allowing equilibrium to be established. Since only one enolate isomer is possible for Ethanone, 1-(1-methylcyclopentyl)-, the distinction primarily affects the efficiency and rate of its formation rather than the product's structure.

Diastereoselectivity and Stereochemical Outcomes in Carbon-Carbon Bond Forming Reactions

In a mixed aldol (B89426) condensation, the enolate of Ethanone, 1-(1-methylcyclopentyl)- acts as the nucleophile, attacking an aldehyde that cannot form an enolate itself (e.g., 2,2-dimethylpropanal or benzaldehyde) to prevent a mixture of products. wikipedia.orgyoutube.com The reaction between the enolate of Ethanone, 1-(1-methylcyclopentyl)- and an aldehyde like 2,2-dimethylpropanal leads to the formation of a β-hydroxy ketone. organicchemistrytutor.com

The stereochemical outcome of this reaction can be predicted using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the metal cation of the enolate. The geometry of the enolate ((E) or (Z)) dictates the relative stereochemistry (anti or syn) of the aldol adduct.

A (Z)-enolate places the substituent of the enolate (the 1-methylcyclopentyl group) in an axial position in the transition state to avoid steric clashes with the aldehyde's substituent, leading to the syn diastereomer.

An (E)-enolate leads to the anti diastereomer.

The specific geometry of the enolate formed from Ethanone, 1-(1-methylcyclopentyl)- depends on the conditions used for its generation (base, solvent, additives), which in turn controls the diastereoselectivity of the final aldol product.

As with enolization, α-halogenation of Ethanone, 1-(1-methylcyclopentyl)- is not subject to regioselectivity, as substitution can only occur at the methyl group. However, the reaction mechanism and outcome are highly dependent on whether acidic or basic conditions are used. chemistrysteps.compressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate. jove.comlibretexts.org The formation of the enol is the rate-determining step. jove.commissouri.edu This method is effective for achieving monohalogenation because the electron-withdrawing effect of the first halogen destabilizes the carbocation-like intermediate required for the addition of a second halogen, thus slowing down further reactions. jove.com

Base-Promoted Halogenation: In the presence of a base, an enolate intermediate is formed, which is more nucleophilic than an enol. chemistrysteps.com The introduction of the first halogen atom increases the acidity of the remaining α-protons on the methyl group due to its inductive effect. libretexts.orglibretexts.org This accelerates subsequent halogenations, making it difficult to stop the reaction at the monosubstituted stage. With a methyl ketone like Ethanone, 1-(1-methylcyclopentyl)-, using excess base and halogen leads to the formation of a trihalomethyl ketone. This intermediate is then cleaved by the base in the well-known haloform reaction to yield a carboxylate (1-methylcyclopentanecarboxylate) and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.org

| Condition | Intermediate | Key Feature | Typical Product |

| Acidic (e.g., Br₂/H⁺) | Enol | Monohalogenation is favored | 1-(1-Methylcyclopentyl)-1-bromoethanone |

| Basic (e.g., Br₂/OH⁻) | Enolate | Polyhalogenation is favored | 1-Methylcyclopentanecarboxylate + Bromoform |

The Baeyer-Villiger oxidation, discussed in section 4.1, serves as a key example of a complex peroxidation reaction for this ketone. The critical stereochemical aspect of this reaction is the concerted migration of an alkyl group from carbon to an adjacent oxygen atom within the Criegee intermediate. wikipedia.orgnrochemistry.com

Crucially, the migration occurs with complete retention of the stereochemistry of the migrating group. If the 1-methylcyclopentyl group were chiral (for instance, if a substituent on the ring created a stereocenter), its absolute configuration would be preserved in the final ester product, 1-methylcyclopentyl acetate. This stereoretentive nature is a hallmark of the Baeyer-Villiger oxidation and is critical for its application in stereocontrolled synthesis. organicchemistrytutor.com

Mechanistic Insights into Ring Rearrangement Pathways (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, typically leading to a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The product of the acid-catalyzed α-halogenation, 1-(1-bromo-1-methylcyclopentyl)ethanone, is a perfect substrate for this transformation.

The accepted mechanism proceeds as follows:

A base (like an alkoxide, RO⁻) removes a proton from the α'-carbon (the methyl group), forming an enolate.

This enolate undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide ion. This results in the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. In this specific case, it would be a spiro compound: 1-methyl-4-oxaspiro[2.4]heptane.

The nucleophilic base (alkoxide) then attacks the carbonyl carbon of the cyclopropanone.

This attack opens the three-membered ring to form the more stable carbanion. The ring opening occurs by cleavage of the bond between the carbonyl carbon and the more substituted α-carbon (the quaternary spiro carbon) to relieve ring strain and form a more stable tertiary carbanion.

Protonation of this carbanion by the solvent (e.g., alcohol) yields the final product, which is an ester of 1-methylcyclohexanecarboxylic acid.

This rearrangement effectively transforms the five-membered cyclopentyl ring of the starting material into a six-membered cyclohexane (B81311) ring in the product, demonstrating a powerful method for ring expansion.

Advanced Spectroscopic and Analytical Characterization of Ethanone, 1 1 Methylcyclopentyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of Ethanone, 1-(1-methylcyclopentyl)- is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃-C=O) would likely appear as a singlet in the range of δ 2.0-2.5 ppm, a characteristic region for such protons. The methyl group attached to the cyclopentyl ring (C-CH₃) is also expected to produce a singlet, likely at a slightly lower chemical shift, around δ 1.0-1.5 ppm, due to the absence of adjacent protons. The methylene (B1212753) protons of the cyclopentyl ring would present as multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.8 ppm, resulting from complex spin-spin coupling with each other.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. pressbooks.pub The carbonyl carbon (C=O) is the most deshielded and would appear as a singlet at a chemical shift greater than 200 ppm. fiveable.me The quaternary carbon of the cyclopentyl ring, bonded to both the acetyl group and a methyl group, is also expected to be significantly deshielded, with a predicted chemical shift in the range of 40-50 ppm. The carbons of the two methyl groups would resonate at higher field, typically between 20 and 30 ppm. The methylene carbons of the cyclopentyl ring would appear as distinct signals in the range of 20-40 ppm.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | 2.1 | s | - |

| CH₃ (on ring) | 1.1 | s | - |

| CH₂ (cyclopentyl) | 1.5-1.7 | m | - |

| CH₂ (cyclopentyl) | 1.4-1.6 | m | - |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 210 |

| C (quaternary) | 45 |

| CH₂ (cyclopentyl) | 38 |

| CH₂ (cyclopentyl) | 25 |

| CH₃ (acetyl) | 28 |

| CH₃ (on ring) | 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. sdsu.edu For this molecule, cross-peaks would be expected between the different methylene protons of the cyclopentyl ring, confirming their connectivity within the ring system. The methyl protons of the acetyl and ring-methyl groups would not show any COSY correlations as they are singlets. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. creative-biostructure.com It would definitively link the proton signals of the methyl groups and the cyclopentyl methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In a rigid cyclic system, NOESY can provide information about stereochemistry. For Ethanone, 1-(1-methylcyclopentyl)-, NOESY could potentially show correlations between the methyl protons on the ring and adjacent methylene protons, helping to define the spatial arrangement of the substituents on the cyclopentyl ring.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Carbonyl and Alkyl Group Characterization

The infrared (IR) spectrum is instrumental in identifying the key functional groups present in a molecule. For Ethanone, 1-(1-methylcyclopentyl)-, the most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org This peak is typically observed in the region of 1700-1725 cm⁻¹ for saturated aliphatic ketones. pressbooks.pubmsu.edu The presence of the cyclopentyl ring may slightly influence the exact position of this band.

The spectrum would also display characteristic absorption bands for the alkyl groups. The C-H stretching vibrations of the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹. Additionally, C-H bending vibrations for the methyl and methylene groups would appear in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 | Strong |

| C-H (sp³ stretch) | 2850-3000 | Medium to Strong |

| C-H (bend) | 1375-1465 | Medium |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. For Ethanone, 1-(1-methylcyclopentyl)-, the molecular formula is C₈H₁₄O, with a calculated exact mass of approximately 126.1045 u. nih.gov

Electron ionization (EI) mass spectrometry leads to the fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. The mass spectrum of Ethanone, 1-(1-methylcyclopentyl)- shows a molecular ion peak at m/z 126. The fragmentation is dominated by cleavage adjacent to the carbonyl group (α-cleavage), a common pathway for ketones.

The most abundant fragment ion (base peak) is observed at m/z 83. This corresponds to the loss of an acetyl radical (CH₃CO·, 43 u), resulting in the formation of the stable 1-methylcyclopentyl cation. Another significant fragmentation pathway involves the loss of a methyl radical (CH₃·, 15 u) from the molecular ion, leading to an acylium ion at m/z 111. Further fragmentation of the cyclopentyl ring can also occur. The peak at m/z 55 is likely due to the loss of ethene from the cyclopentyl ring of the m/z 83 fragment. The peak at m/z 43 corresponds to the acetyl cation (CH₃CO⁺).

Major Fragmentation Peaks in the Mass Spectrum

| m/z | Proposed Fragment |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 83 | [M - COCH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides valuable information about the structure of a molecule by analyzing the fragmentation patterns that result from electron impact. For Ethanone, 1-(1-methylcyclopentyl)-, with a molecular weight of 126.20 g/mol , the mass spectrum reveals a characteristic set of fragments that aid in its identification. nih.gov

The mass spectrum of Ethanone, 1-(1-methylcyclopentyl)- is recorded in the NIST (National Institute of Standards and Technology) database under NIST number 194937, which shows a total of 66 peaks. nih.gov The most significant of these peaks in terms of their mass-to-charge ratio (m/z) are summarized in the table below.

Table 1: Prominent EI-MS Peaks for Ethanone, 1-(1-methylcyclopentyl)-

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 83 | High | [C₅H₇O]⁺ / [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [CH₃CO]⁺ |

The fragmentation of the molecular ion (M⁺˙) of Ethanone, 1-(1-methylcyclopentyl)- can be rationalized through several key pathways common to ketones. The molecular ion itself may be observed at m/z 126, though it is often of low abundance in aliphatic ketones.

One of the primary fragmentation mechanisms is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For Ethanone, 1-(1-methylcyclopentyl)-, two main alpha-cleavage pathways are possible:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a 1-methylcyclopentylcarbonyl cation with an m/z of 111.

Loss of the 1-methylcyclopentyl radical (•C₆H₁₁): Cleavage of the bond between the carbonyl carbon and the cyclopentyl ring leads to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common and often abundant peak in the mass spectra of methyl ketones. nih.gov

Another significant fragmentation pathway involves the cleavage of the cyclopentyl ring itself. The peak at m/z 83 is noted as a top peak in the spectrum. nih.gov This fragment could arise from a complex rearrangement and cleavage process, possibly involving the loss of a propyl radical (•C₃H₇) from the molecular ion or the loss of a methyl group from a larger fragment. A plausible origin for the m/z 83 peak is the 1-methylcyclopentyl cation ([C₆H₁₁]⁺).

The prominent peak at m/z 55 is likely due to the further fragmentation of the cyclopentyl ring, a common feature in the mass spectra of cyclopentane (B165970) derivatives, often corresponding to the [C₄H₇]⁺ ion. nih.gov

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. However, this method requires the compound to be in a crystalline form. Ethanone, 1-(1-methylcyclopentyl)- is a liquid at room temperature, and as such, is not directly suitable for single-crystal X-ray diffraction analysis.

To overcome this limitation, a common strategy is to convert the liquid compound into a solid, crystalline derivative. For ketones, several classical derivatization reactions can be employed to yield crystalline products with sharp melting points, which are often ideal for X-ray crystallographic studies. While a search of the current literature reveals no specific published X-ray crystal structures for derivatives of Ethanone, 1-(1-methylcyclopentyl)-, the following types of derivatives are routinely synthesized for this purpose.

Potential Crystalline Derivatives for X-ray Crystallography:

Oximes: Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. These reactions are typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). researchgate.netnih.govarpgweb.com The resulting oximes are often crystalline solids.

Semicarbazones: The reaction of a ketone with semicarbazide (B1199961) hydrochloride and a base such as sodium acetate yields a semicarbazone. sathyabama.ac.innih.gov These derivatives are known for their high crystallinity.

2,4-Dinitrophenylhydrazones: One of the most common methods for preparing crystalline derivatives of ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). This reaction is typically rapid and results in the formation of a brightly colored (yellow, orange, or red) crystalline solid.

The general procedure for the synthesis of these derivatives involves dissolving the ketone in a suitable solvent, such as ethanol, and then adding the derivatizing agent, often with a catalytic amount of acid. The crystalline product that precipitates out of the solution can then be isolated, purified by recrystallization, and subjected to X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational details of the molecule.

Computational Chemistry and Theoretical Investigations of Ethanone, 1 1 Methylcyclopentyl

Molecular Modeling and Conformational Analysis of the Cyclopentyl Ring System

The cyclopentyl moiety is a key structural feature of Ethanone, 1-(1-methylcyclopentyl)-. Unlike the relatively rigid cyclopropane (B1198618) and the more flexible cyclohexane (B81311), cyclopentane (B165970) and its derivatives exist in a continuous state of flux between various non-planar conformations. Planar cyclopentane is energetically unfavorable due to significant torsional strain from eclipsed hydrogen atoms. To alleviate this strain, the ring puckers. libretexts.orglumenlearning.com

The two most commonly discussed conformations for the cyclopentane ring are the envelope and the half-chair forms. In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope. The half-chair conformation has three adjacent atoms in a plane, with the other two atoms displaced on opposite sides of the plane. These conformations can interconvert with a very low energy barrier through a process known as pseudorotation. scribd.com

For Ethanone, 1-(1-methylcyclopentyl)-, the presence of a methyl group and an acetyl group on the same carbon atom (C1) introduces further steric considerations. Molecular modeling techniques, such as those employing molecular mechanics (MM) force fields, can be used to calculate the relative energies of the different possible conformers. These models would predict the most stable conformations by considering factors like angle strain, torsional strain, and steric interactions between the substituents and the ring hydrogens. It is expected that the substituents would preferentially occupy positions that minimize steric hindrance.

Table 1: Conformational Analysis of the Cyclopentyl Ring

| Conformation | Description | Key Feature |

|---|---|---|

| Envelope | Four carbons are coplanar, one is out of the plane. | Reduces torsional strain compared to a planar structure. libretexts.org |

| Half-Chair | Three carbons are coplanar, the other two are on opposite sides. | Another low-energy conformation that minimizes eclipsing interactions. scribd.com |

Electronic Structure Calculations (e.g., DFT) for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. vub.be It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of Ethanone, 1-(1-methylcyclopentyl)-.

DFT calculations can be employed to determine the optimized ground-state geometry of the molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Furthermore, DFT is a powerful tool for exploring chemical reactions. By calculating the structures and energies of transition states, which are the energy maxima along a reaction coordinate, chemists can understand the mechanism of a reaction and predict its rate. For Ethanone, 1-(1-methylcyclopentyl)-, DFT could be used to model reactions such as the nucleophilic addition to the carbonyl group or enolate formation. The calculated energy barrier (activation energy) would provide insight into the feasibility of the reaction.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of different sites within a molecule. For Ethanone, 1-(1-methylcyclopentyl)-, the primary sites of reactivity are the carbonyl carbon and the adjacent alpha-hydrogens.

Computational analyses such as Molecular Electrostatic Potential (MEP) mapping can visualize the electron density distribution and highlight electrophilic and nucleophilic regions. In the case of this ketone, the MEP would show a region of positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and a region of negative potential around the carbonyl oxygen.

DFT can also be used to calculate various reactivity descriptors. For instance, the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are crucial. The LUMO is typically centered on the carbonyl group, indicating that this is where a nucleophile would attack. The HOMO, on the other hand, would likely be associated with the lone pairs of the carbonyl oxygen. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reaction pathways can be mapped out by locating the transition states that connect reactants to products. rsc.org For example, the mechanism of a reduction reaction or an aldol (B89426) condensation involving Ethanone, 1-(1-methylcyclopentyl)- could be elucidated, and the stereochemical outcome could be predicted by comparing the energies of the different diastereomeric transition states. vub.be

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net These models use molecular descriptors, which are numerical values derived from the chemical structure, to establish a correlation with a specific property.

Table 2: Predicted Physicochemical Parameters for Ethanone, 1-(1-methylcyclopentyl)-

| Parameter | Predicted Value | Method | Significance |

|---|---|---|---|

| LogP | ~1.8-2.2 | Computational (e.g., XLogP3) | Indicates lipophilicity and partitioning behavior. |

| TPSA | ~17.1 Ų | Computational | Relates to polarity and membrane permeability. |

These values are derived from general computational models and provide a first approximation of the compound's properties. More specific and accurate predictions would require the development of a QSPR model trained on a dataset of structurally similar ketones.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, offering a detailed picture of their dynamic behavior.

For Ethanone, 1-(1-methylcyclopentyl)-, an MD simulation could be performed to study its conformational dynamics in different solvent environments. acs.org This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and observing how its conformation changes over nanoseconds or longer. Such simulations would reveal the preferred conformations in solution and the timescales of interconversion between them.

MD simulations are also invaluable for studying intermolecular interactions. For example, one could simulate the interaction of Ethanone, 1-(1-methylcyclopentyl)- with a biological macromolecule, such as an enzyme, to understand potential binding modes and affinities. nih.gov These simulations can provide insights into how the molecule is recognized and processed in a biological context. The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding other molecules at a certain distance from the solute.

Strategic Applications of Ethanone, 1 1 Methylcyclopentyl , As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The reactivity of the carbonyl group and the adjacent α-protons in Ethanone, 1-(1-methylcyclopentyl)- makes it a valuable participant in carbon-carbon bond-forming reactions, a cornerstone of building molecular complexity.

A primary example of its utility is in the mixed aldol (B89426) condensation . In this reaction, the enolate of Ethanone, 1-(1-methylcyclopentyl)-, generated by a base like sodium hydroxide (B78521), acts as a nucleophile. It can attack the carbonyl carbon of an aldehyde, such as 2,2-dimethylpropanal, to form a new carbon-carbon bond. The initial β-hydroxy ketone product can then undergo dehydration, a process involving beta-hydrogen elimination, to yield a more stable α,β-unsaturated ketone. wikipedia.org This sequence provides a reliable method for elongating carbon chains and introducing new functional groups.

The general utility of ketones in aldol condensations highlights the flexibility of this approach for creating complex structures. wikipedia.org The reaction can be controlled to favor specific products, demonstrating the compound's role in the deliberate and strategic assembly of larger organic molecules.

Table 1: Example of a Mixed Aldol Condensation Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Intermediate in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. Ketones are crucial starting materials for many multicomponent reactions (MCRs) that efficiently generate these complex ring systems. nih.gov Ethanone, 1-(1-methylcyclopentyl)- can serve as the ketone component in several named reactions for heterocycle synthesis.

One such example is the Gewald reaction , which produces polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this one-pot reaction, a ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization to form the thiophene (B33073) ring. wikipedia.org The use of ketones like Ethanone, 1-(1-methylcyclopentyl)- allows for the introduction of a spirocyclic scaffold at the 4- and 5-positions of the resulting thiophene, a structural motif of interest in medicinal chemistry. The reaction is versatile, and its conditions can be optimized, for instance by using microwave irradiation to improve yields and shorten reaction times. wikipedia.org

Another significant application is in the Hantzsch pyridine (B92270) synthesis , a multicomponent reaction that yields dihydropyridines, which can then be oxidized to pyridines. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org While the classic Hantzsch synthesis uses β-ketoesters, variations of the reaction can incorporate other carbonyl compounds. The resulting dihydropyridine (B1217469) and pyridine cores are prominent in many biologically active compounds, including calcium channel blockers. wikipedia.org The ability to perform this reaction in a one-pot synthesis makes it an efficient route to these important heterocyclic systems. nih.gov

Precursor for the Development of Advanced Pharmaceutical Intermediates and Scaffolds

The structural core of Ethanone, 1-(1-methylcyclopentyl)- is relevant to the development of pharmaceutical agents. Substituted cyclic compounds, including cyclopentane (B165970) and cyclobutane (B1203170) derivatives, are recognized as important pharmacophores. organic-chemistry.orgresearchgate.net For instance, certain 3-substituted cyclobutane derivatives are known to exhibit anti-inflammatory and antidepressant activities. researchgate.net Furthermore, the oxime derivatives of ketones can possess a wide range of biological activities, including antifungal and antibacterial properties. researchgate.net

While direct pharmaceutical applications of Ethanone, 1-(1-methylcyclopentyl)- are not extensively documented, its role as a precursor is evident. It can be used to synthesize more complex intermediates that are later incorporated into biologically active molecules. For example, derivatives of cyclic ketones are used as intermediates in the synthesis of 1-indanones, which show a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org Patents have been filed for derivatives of related cyclic ketones, such as acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, for use in perfumery, indicating the industrial interest in modifying such scaffolds. google.com The synthesis of fragrance and flavor compounds from related structures like 1-(2-hydroxy-4-methylcyclohexyl)-ethanone further underscores the value of this class of compounds as synthetic platforms. justia.com

Contribution to the Synthesis of Hydrocarbon Products and Feedstocks

Beyond fine chemicals and pharmaceuticals, Ethanone, 1-(1-methylcyclopentyl)- can be converted into simple hydrocarbon products, which can serve as fuels or chemical feedstocks. The complete removal of the carbonyl oxygen to yield an alkane is a fundamental transformation in organic synthesis.

The Wolff-Kishner reduction is a classic method for converting ketones and aldehydes into their corresponding alkanes. wikipedia.orglibretexts.org This reaction is performed under strongly basic conditions, using hydrazine (B178648) (NH2NH2) and a base like potassium hydroxide at high temperatures. masterorganicchemistry.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and loss of nitrogen gas (N2), generates a carbanion that is subsequently protonated by the solvent to give the final alkane. byjus.com Applying the Wolff-Kishner reduction to Ethanone, 1-(1-methylcyclopentyl)- would yield ethyl(1-methylcyclopentyl)methane . This deoxygenation is particularly useful when a carbonyl group is needed for a previous synthetic step but must be removed in the final product. wikipedia.org

This transformation connects the compound to the broader field of hydrocarbon chemistry. The resulting saturated hydrocarbon could be evaluated as a component of fuel blends or as a feedstock for other chemical processes. The synthesis of related cyclic hydrocarbons, such as 1-methylcyclopentene (B36725) from cyclohexanol, is of industrial interest, as these alkenes are valuable starting materials for further chemical synthesis.

Table 2: Deoxygenation of Ethanone, 1-(1-methylcyclopentyl)-

| Reaction Name | Reagents | Product |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Ethanone, 1-(1-methylcyclopentyl)- | C8H14O |

| 1-acetyl-1-methylcyclopentane | C8H14O |

| 2,2-dimethylpropanal | C5H10O |

| Sodium hydroxide | NaOH |

| β-hydroxy ketone | (General) |

| α,β-unsaturated ketone | (General) |

| 1-(1-methylcyclopentyl)-2,2-dimethylbutanal | C13H24O |

| 2-aminothiophene | C4H5NS |

| α-cyanoester | (General) |

| Sulfur | S |

| Thiophene | C4H4S |

| Dihydropyridine | C5H7N |

| Pyridine | C5H5N |

| β-ketoester | (General) |

| Ammonia | NH3 |

| Cyclobutane | C4H8 |

| 1-indanone | C9H8O |

| 1-(3,3-dimethylcyclohex-1-enyl) ethanone | C10H16O |

| 1-(2-hydroxy-4-methylcyclohexyl)-ethanone | C9H16O2 |

| Hydrazine | N2H4 |

| Potassium hydroxide | KOH |

| Hydrazone | (General) |

| Nitrogen | N2 |

| ethyl(1-methylcyclopentyl)methane | C8H16 |

| 1-methylcyclopentene | C6H10 |

Analytical Detection and Occurrence in Complex Natural Matrices

Identification in Volatile Organic Compound Profiles of Biological Samples (e.g., plant extracts, food products) via GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the identification of volatile and semi-volatile compounds in complex mixtures such as plant extracts and food products. The PubChem database contains the mass spectrum for Ethanone, 1-(1-methylcyclopentyl)-, which is essential for its identification. nih.gov The mass spectrum shows a top peak at an m/z (mass-to-charge ratio) of 83, a second highest at 55, and a third at 82. nih.gov This spectral data serves as a reference for identifying the compound if it were present in a sample analyzed by GC-MS.

However, a thorough review of scientific literature did not yield any studies that have positively identified Ethanone, 1-(1-methylcyclopentyl)- as a component of the volatile profile of any specific plant extract or food product. While numerous studies have characterized the VOCs in various plants and fermented foods, this particular ketone is not listed among the identified compounds in the reviewed literature.

Methodological Advances in the Trace Analysis of Ethanone, 1-(1-methylcyclopentyl)-, in Environmental or Biological Samples

There is currently no information available in the scientific literature regarding methodological advances specifically for the trace analysis of Ethanone, 1-(1-methylcyclopentyl)- in environmental or biological samples. The development of such methods would be contingent on the compound's relevance as a marker or compound of interest in a particular field, which has not yet been established in published research.

Isolation and Structural Confirmation from Natural Product Research

The isolation and structural confirmation of Ethanone, 1-(1-methylcyclopentyl)- from a natural source has not been reported in the available scientific literature. While the synthesis of this compound is known, there are no documented instances of its extraction and characterization from any plant, microorganism, or other natural product.

Q & A

Basic: How can spectroscopic techniques be systematically applied to characterize the structure of 1-(1-methylcyclopentyl)ethanone?

Answer:

To characterize this compound, employ a combination of NMR spectroscopy (¹H and ¹³C) to resolve the methylcyclopentyl substituent’s stereochemistry and the carbonyl group’s electronic environment. IR spectroscopy can confirm the presence of the ketone (C=O stretch ~1700 cm⁻¹) and cyclopentyl C-H bending modes. Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments. Reference standards for cyclopentyl-substituted ketones (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) can aid in spectral interpretation .

Basic: What synthetic methodologies are reported for preparing cyclopentyl-substituted ethanones like 1-(1-methylcyclopentyl)ethanone?

Answer:

Common routes include:

- Friedel-Crafts acylation : Reacting methylcyclopentane with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

- Grignard reactions : Using methylcyclopentylmagnesium bromide with acetylating agents.

- Oxidation of secondary alcohols : For example, oxidizing 1-(1-methylcyclopentyl)ethanol with pyridinium chlorochromate (PCC).

Validate purity via chromatography (HPLC/GC) and cross-check with literature protocols for analogous compounds (e.g., cyclopentylphenyl ketones) .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., reaction enthalpies) for cyclopentyl-substituted ethanones?

Answer:

- Replicate experiments : Ensure consistency in reaction conditions (solvent, catalyst, temperature).

- Computational validation : Use density functional theory (DFT) to calculate Gibbs free energy profiles and compare with experimental values.

- Leverage databases : Cross-reference with NIST thermochemistry datasets for similar ketones (e.g., 1-(4-methylphenyl)ethanone) to identify systematic errors .

Advanced: What experimental design considerations are critical for assessing the biological activity of 1-(1-methylcyclopentyl)ethanone derivatives?

Answer:

- Target identification : Use molecular docking to predict interactions with enzymes or receptors (e.g., cytochrome P450).

- Dose-response studies : Optimize concentrations based on cytotoxicity assays (e.g., MTT) and compare with structurally similar bioactive ketones (e.g., naphthalenyl-oxime derivatives).

- Metabolic stability : Employ LC-MS to track degradation products in vitro. Reference studies on ethanone derivatives with confirmed antioxidant/antimicrobial activities .

Basic: What computational tools are recommended to predict the reactivity of 1-(1-methylcyclopentyl)ethanone in organic reactions?

Answer:

- Retrosynthetic analysis : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible synthetic pathways.

- Reactivity descriptors : Calculate electrophilicity indices (ω) and Fukui functions via Gaussian or ORCA software.

- Solvent effects : Simulate using COSMO-RS to predict solubility and reaction rates. Validate with experimental data from cyclopentyl ketone analogs .

Advanced: How can stereochemical effects of the methylcyclopentyl substituent be experimentally probed in ethanone derivatives?

Answer:

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times with known standards.

- Vibrational circular dichroism (VCD) : Resolve absolute configurations by correlating experimental VCD spectra with DFT-generated spectra.

- Kinetic resolution studies : Monitor stereoselective reactions (e.g., enzymatic acylations) to assess substituent-induced steric effects. Reference cyclopropane-based stereochemical analyses for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.